molecular formula C14H16N2O B7585368 (2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone

(2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone

Cat. No. B7585368
M. Wt: 228.29 g/mol
InChI Key: AJYNCQMYRAASQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its anti-cancer and anti-Alzheimer's effects by inhibiting specific enzymes and pathways involved in these diseases.
Biochemical and Physiological Effects:
Studies have shown that (2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone has various biochemical and physiological effects. For instance, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to reduce the levels of amyloid-beta peptides in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using (2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have a low toxicity profile. However, one of the significant limitations of using this compound is its low solubility in water, which can make it challenging to administer in lab experiments.

Future Directions

There are several future directions for the research on (2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone. One of the significant directions is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Future studies could also focus on improving the solubility of this compound to make it more accessible for lab experiments. Finally, more preclinical and clinical studies are needed to determine the safety and efficacy of this compound as a potential treatment for cancer and Alzheimer's disease.
In conclusion, (2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This paper has provided an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound. While more research is needed to fully understand the potential of this compound, the current findings suggest that it may have promising applications in the development of anti-cancer and anti-Alzheimer's drugs.

Synthesis Methods

The synthesis of (2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone involves the reaction of 1H-indole-4-carbaldehyde with (S)-2,2-dimethylazetidine and subsequent reduction with sodium borohydride. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

(2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone has been studied for its potential applications in various fields of scientific research. One of the significant applications is in the development of anti-cancer drugs. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

(2,2-dimethylazetidin-1-yl)-(1H-indol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2)7-9-16(14)13(17)11-4-3-5-12-10(11)6-8-15-12/h3-6,8,15H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYNCQMYRAASQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)C2=C3C=CNC3=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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